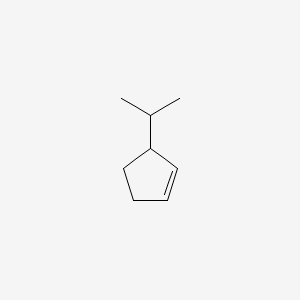![molecular formula C14H8BrN3O3S B14144648 6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound that features a unique combination of chromenyl and pyrimidinyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom in the chromenyl moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological research .
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics .
Mécanisme D'action
The mechanism of action of 6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with various molecular targets. The chromenyl moiety can intercalate with DNA, disrupting replication and transcription processes. The thioxo group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-bromo-4-oxo-4H-chromen-3-carbaldehyde: Shares the chromenyl moiety but lacks the pyrimidinyl component.
2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains the pyrimidinyl moiety but lacks the chromenyl component.
Uniqueness
The uniqueness of 6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its combination of chromenyl and pyrimidinyl moieties. This dual functionality allows it to interact with a broader range of biological targets and undergo diverse chemical reactions, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C14H8BrN3O3S |
|---|---|
Poids moléculaire |
378.20 g/mol |
Nom IUPAC |
6-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H8BrN3O3S/c15-8-1-2-9-10(3-8)21-6-7(13(9)20)5-16-11-4-12(19)18-14(22)17-11/h1-6H,(H2,17,18,19,22)/b16-5+ |
Clé InChI |
HCGLQICZONMQEH-FZSIALSZSA-N |
SMILES isomérique |
C1=CC2=C(C=C1Br)OC=C(C2=O)/C=N/C3=CC(=O)NC(=S)N3 |
SMILES canonique |
C1=CC2=C(C=C1Br)OC=C(C2=O)C=NC3=CC(=O)NC(=S)N3 |
Solubilité |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


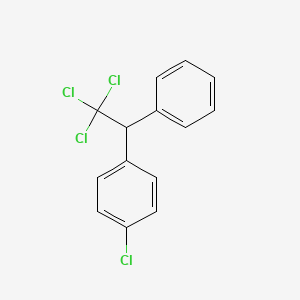

![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)


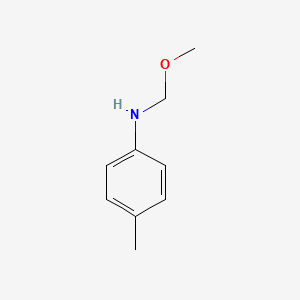
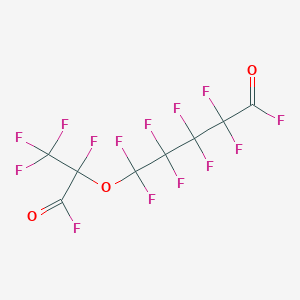
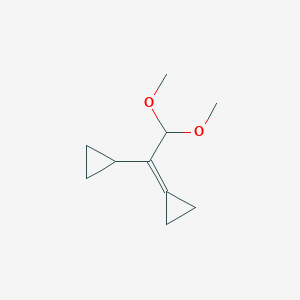
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
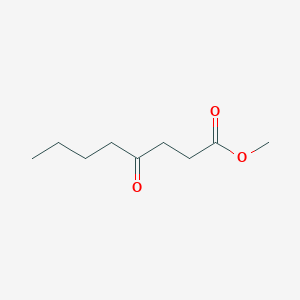
![1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea)](/img/structure/B14144632.png)

